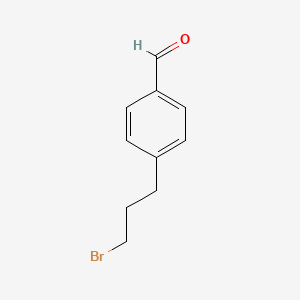
6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes. This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 6th position of the nicotinaldehyde ring, and a methyl group at the 2nd position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde typically involves the following steps:
Formation of the Nicotinaldehyde Core: The starting material, 2-methylnicotinaldehyde, can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of 2-methylpyridine using DMF and POCl3.
Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-methylnicotinaldehyde with benzylmethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products
Oxidation: 6-(Benzyl(methyl)amino)-2-methylnicotinic acid.
Reduction: 6-(Benzyl(methyl)amino)-2-methyl-1-nicotinol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde involves its interaction with various molecular targets. The benzyl(methyl)amino group can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
2-Methylnicotinaldehyde: The parent compound without the benzyl(methyl)amino group.
Benzylmethylamine: The amine used in the synthesis of the target compound.
Uniqueness
6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde is unique due to the presence of both the benzyl(methyl)amino group and the aldehyde group on the nicotinaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-[benzyl(methyl)amino]-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H16N2O/c1-12-14(11-18)8-9-15(16-12)17(2)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
WTXMPSQXHGPBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
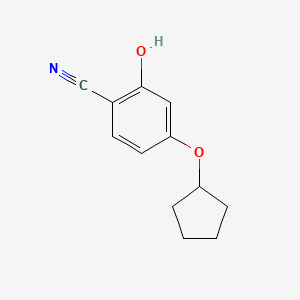


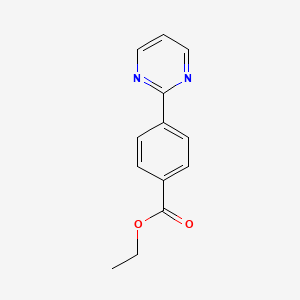


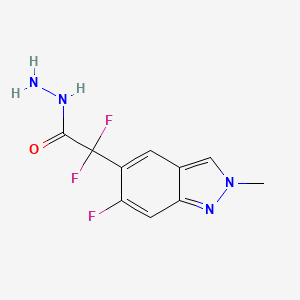
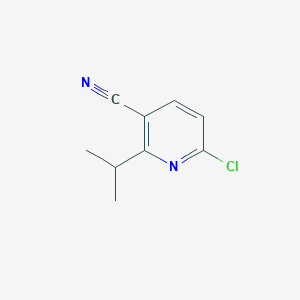
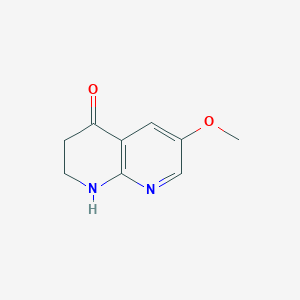
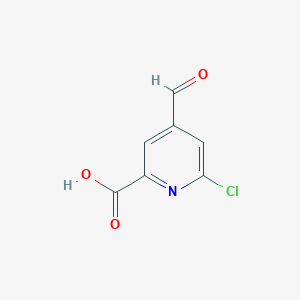
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
